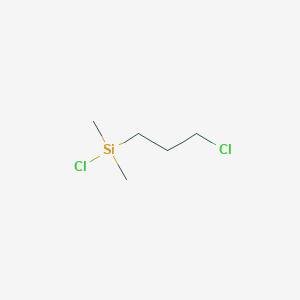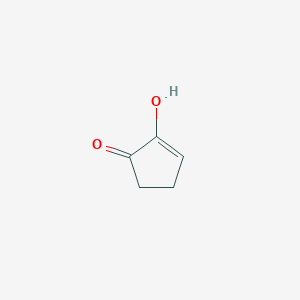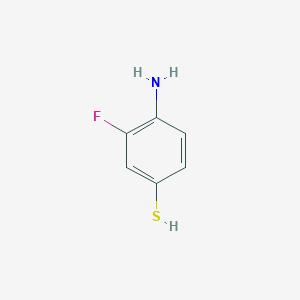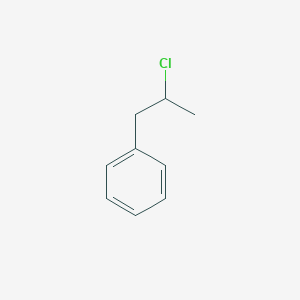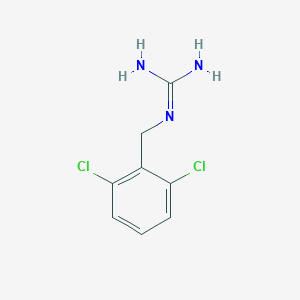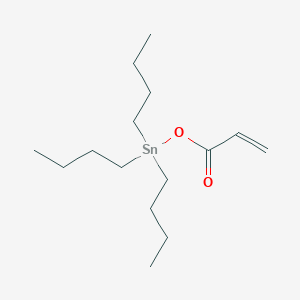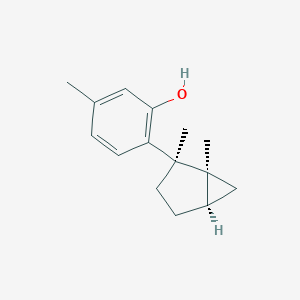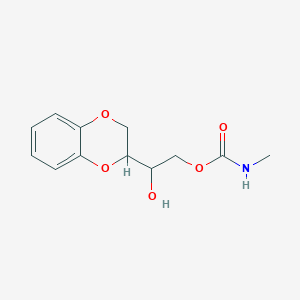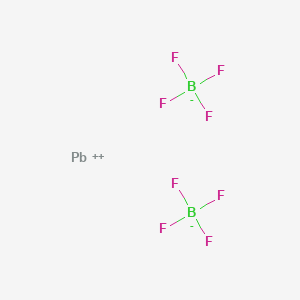![molecular formula C34H32FeN4O4 B076358 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) CAS No. 12040-03-8](/img/structure/B76358.png)
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)” is also known as Heme, Heme b, Ferroprotoporphyrin, Ferroheme, and Reduced hematin . It is the color-furnishing portion of hemoglobin and is found free in tissues and as the prosthetic group in many hemeproteins .
Molecular Structure Analysis
The molecular formula of this compound is C34H32FeN4O4 . The InChI Key is KABFMIBPWCXCRK-UHFFFAOYSA-L . For a detailed molecular structure, you may refer to resources like the Human Metabolome Database .Aplicaciones Científicas De Investigación
1. Analytical Applications
Iron(III)-porphyrin functionalized multi-walled carbon nanotubes, a related compound to the chemical , have been used to fabricate modified glassy carbon electrodes. These electrodes demonstrate high selectivity and sensitivity for the simultaneous determination of ascorbic acid, dopamine, uric acid, and nitrite in urine and serum samples (Wang et al., 2012).
2. Catalysis and Synthesis
Iron(III) catalysis has been employed in the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives, showcasing the versatility of iron(III)-based compounds in synthesizing biologically and pharmaceutically important compounds (Kutubi & Kitamura, 2011).
3. Photocatalysis
A metalloporphyrin, specifically a zinc metalloporphyrin closely related to the chemical , has been employed in dye-sensitized solar cells. These cells demonstrate high incident photon-to-current efficiencies and a significant overall conversion efficiency, illustrating the potential of porphyrin-based compounds in solar energy conversion (Wang et al., 2005).
Propiedades
Número CAS |
12040-03-8 |
|---|---|
Nombre del producto |
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) |
Fórmula molecular |
C34H32FeN4O4 |
Peso molecular |
616.5 g/mol |
Nombre IUPAC |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clave InChI |
KABFMIBPWCXCRK-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] |
Otros números CAS |
14875-96-8 |
Sinónimos |
Ferroprotoporphyrin Haem Heme Heme b Protoheme Protoheme IX |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



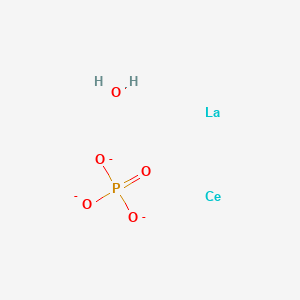
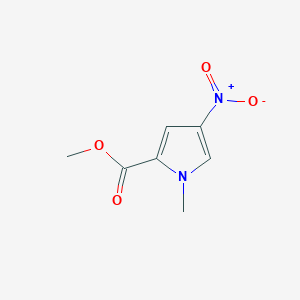
![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)
